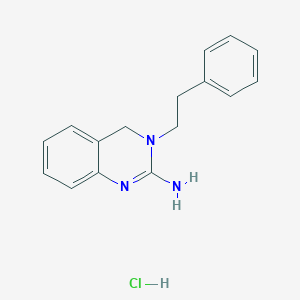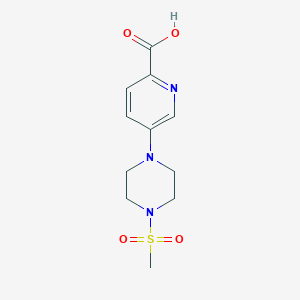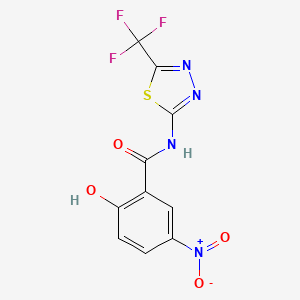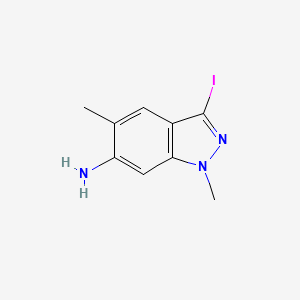![molecular formula C17H14N4O4 B13852743 (3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine](/img/structure/B13852743.png)
(3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine is a complex organic compound with a unique structure that combines a methoxyphenyl group and a nitrophenoxy-pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-methoxyaniline with 4-nitrophenol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with 4-chloropyrimidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are typical methods.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The pyrimidinyl group may interact with nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3-Methoxy-phenyl)-[6-(4-amino-phenoxy)-pyrimidin-4-yl]-amine: Similar structure but with an amino group instead of a nitro group.
(3-Methoxy-phenyl)-[6-(4-chloro-phenoxy)-pyrimidin-4-yl]-amine: Similar structure but with a chloro group instead of a nitro group.
(3-Methoxy-phenyl)-[6-(4-methyl-phenoxy)-pyrimidin-4-yl]-amine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in (3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine imparts unique chemical and biological properties. The nitro group can undergo reduction to form reactive intermediates, making this compound particularly interesting for studies on redox reactions and cytotoxicity. Additionally, the combination of methoxy, nitrophenoxy, and pyrimidinyl groups provides a versatile scaffold for the design of new molecules with potential therapeutic applications.
Properties
Molecular Formula |
C17H14N4O4 |
|---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-6-(4-nitrophenoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C17H14N4O4/c1-24-15-4-2-3-12(9-15)20-16-10-17(19-11-18-16)25-14-7-5-13(6-8-14)21(22)23/h2-11H,1H3,(H,18,19,20) |
InChI Key |
VUMWEMYNYUFCLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CC(=NC=N2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 7'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13852676.png)

![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13852693.png)
![(S)-7,8-Bis((tert-butyldimethylsilyl)oxy)-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13852703.png)
![2-(2,4-difluorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide;hydrochloride](/img/structure/B13852713.png)
![(Z)-4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-buten-1-yl]-alpha,alpha-dimethyl-benzeneacetic Acid](/img/structure/B13852714.png)



![N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13852739.png)
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,26S,29S,32S)-5-ethyl-1,7,16,20,23,25,28,31-octamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate](/img/structure/B13852741.png)
![3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088](/img/structure/B13852746.png)

